molecular formula C30H23N5O · HCl B1164597 NVP-BEZ235 (hydrochloride)

NVP-BEZ235 (hydrochloride)

カタログ番号: B1164597
分子量: 506
InChIキー: VDZVGMJFBACERH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

NVP-BEZ235 is a potent dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mTOR that is well tolerated, displays disease stasis when administered orally, and enhances the efficacy of other anticancer agents when used in in vivo combination studies. It inhibits PI3K isoforms and mutants with low nanomolar IC50 values, leading to growth arrest in the G1 phase. Through its effects on PI3K, NVP-BEZ235 inhibits VEGF-induced angiogenesis. By directly blocking cell growth and indirectly inhibiting angiogenesis, it has potential in both solid tumors and in metastatic melanoma therapy.

科学的研究の応用

Radiosensitivity Enhancement in Glioma Stem Cells

NVP-BEZ235, a dual PI3K/mTOR inhibitor, has shown effectiveness in enhancing the radiosensitivity of glioma stem cells (GSCs). In vitro studies demonstrate that NVP-BEZ235 increases the radiation sensitivity of GSCs by activating autophagy, which is associated with increased apoptosis, cell-cycle arrest, and decreased DNA repair capacity (Wang et al., 2013).

Effects on Cervical Carcinoma

NVP-BEZ235 has been found to inhibit proliferation and invasion in cervical carcinoma cells. It specifically blocks dysfunctional PI3K/mTOR pathway activation, leading to G1 cell cycle arrest and apoptosis. It also shows potential in enhancing therapeutic responses when combined with cisplatin or carboplatin in cervical carcinoma cells (Xie et al., 2017).

Impact on Oral Cavity Squamous Cell Carcinoma

In oral cavity squamous cell carcinoma (OSCC), NVP-BEZ235 attenuated cell proliferation and migration. The drug inhibited OSCC-cell proliferation, migration, and invasion by directly deregulating the phosphorylation of p70S6K (Hsu et al., 2018).

Inhibition in Multiple Myeloma

NVP-BEZ235 inhibits growth and proliferation in multiple myeloma cells. The drug induces apoptosis, cell cycle arrest, and inhibits cell growth due to the suppression of myeloma cell proliferation (Baumann et al., 2009).

Role in Radiosensitization of Various Cancer Cell Lines

NVP-BEZ235 has been investigated for its potential to augment radiosensitization in various cancer cell lines. The drug has shown to increase in vivo radiation response and interfere with DNA damage repair after radiation (Cerniglia et al., 2012).

Inhibitory Effects in Sarcomas

NVP-BEZ235 has been evaluated for its effects in musculoskeletal tumors like osteosarcoma, Ewing's sarcoma, and rhabdomyosarcoma. The compound induces disease stasis by arresting cells in the G1 phase and enhances the efficacy of conventional cytotoxic agents like doxorubicin and vincristine (Manara et al., 2010).

Therapeutic Response in Breast Cancer Cells

In breast cancer cells, particularly those with HER2 amplification and PIK3CA mutation, NVP-BEZ235 induces selective cell death. The drug has been shown to be less effective in cells with PTEN loss of function or KRAS mutations (Brachmann et al., 2009).

Treatment of Osteosarcoma

NVP-BEZ235 has shown promise as a therapeutic agent in osteosarcoma. It inhibits osteosarcoma cell proliferation and improves the survival rate of mice with osteosarcoma, suggesting its potential as an adjuvant drug for bone sarcomas (Gobin et al., 2014).

Applications in Lung Cancer

Research indicates that NVP-BEZ235 combined with other drugs could be effective in treating lung cancer, particularly in EGFR and KRAS mutation subtypes (Chai & Xu, 2017).

Potential in Treating Thyroid Cancer

NVP-BEZ235 exhibits tumor-suppressing effects in thyroid cancer cell lines and in-vivo models. The antitumor effects were observed in cells with both mutant and wild type p53, with p21 upregulation playing a critical role (Ruan et al., 2020).

Enhancing Gastric Cancer Chemotherapy

NVP-BEZ235 augments the efficacy of fluorouracil in gastric cancer chemotherapy, inhibiting proliferation, migration, and inducing apoptosis of gastric cancer cells (Li et al., 2018).

特性

分子式

C30H23N5O · HCl

分子量

506

InChI

InChI=1S/C30H23N5O.ClH/c1-30(2,18-31)22-9-11-23(12-10-22)35-28-24-15-19(21-14-20-6-4-5-7-25(20)32-16-21)8-13-26(24)33-17-27(28)34(3)29(35)36;/h4-17H,1-3H3;1H

InChIキー

VDZVGMJFBACERH-UHFFFAOYSA-N

SMILES

CN(C1=C(N2C3=CC=C(C(C)(C)C#N)C=C3)C4=CC(C5=CC(C=CC=C6)=C6N=C5)=CC=C4N=C1)C2=O.Cl

同義語

Dactolisib

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NVP-BEZ235 (hydrochloride)
Reactant of Route 2
Reactant of Route 2
NVP-BEZ235 (hydrochloride)
Reactant of Route 3
Reactant of Route 3
NVP-BEZ235 (hydrochloride)
Reactant of Route 4
Reactant of Route 4
NVP-BEZ235 (hydrochloride)
Reactant of Route 5
Reactant of Route 5
NVP-BEZ235 (hydrochloride)
Reactant of Route 6
Reactant of Route 6
NVP-BEZ235 (hydrochloride)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。